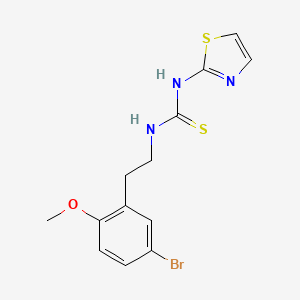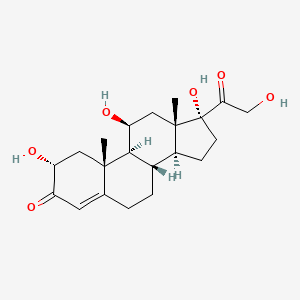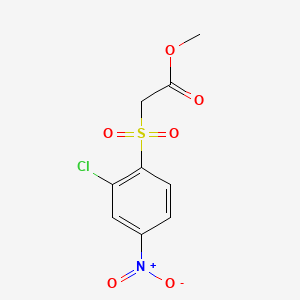
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorinated nitrophenyl ring, which is further esterified with acetic acid. The presence of both electron-withdrawing groups (chlorine and nitro) on the aromatic ring makes it an interesting subject for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester typically involves the esterification of acetic acid with the corresponding sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Reduction: Amino-substituted sulfonyl esters.
Hydrolysis: Acetic acid and the corresponding alcohol.
科学的研究の応用
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of dyes and pigments, where its structural properties contribute to the desired color and stability.
作用機序
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity is exploited in various biochemical assays and drug development processes.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the sulfonyl and ester groups.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with different substitution patterns on the aromatic ring.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms, offering different reactivity and applications.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and biological applications. The presence of both electron-withdrawing groups and an ester bond makes it a valuable intermediate in various chemical processes.
特性
CAS番号 |
139326-49-1 |
|---|---|
分子式 |
C9H8ClNO6S |
分子量 |
293.68 g/mol |
IUPAC名 |
methyl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8ClNO6S/c1-17-9(12)5-18(15,16)8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 |
InChIキー |
NAJQKGZPSPOEPV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


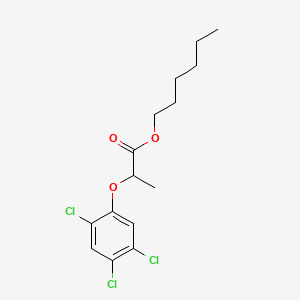
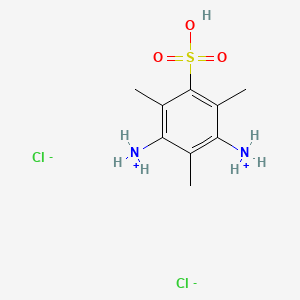
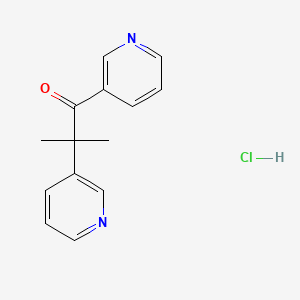

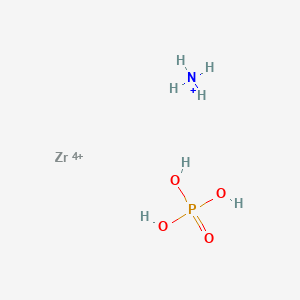
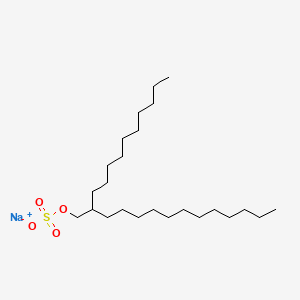
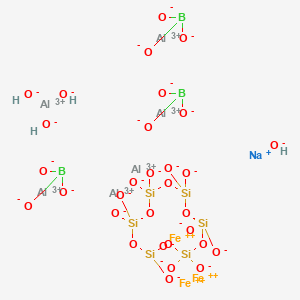
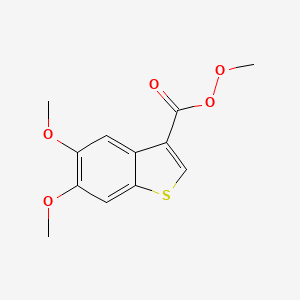

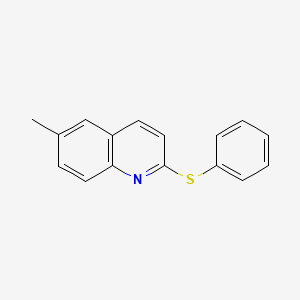

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
